molecular formula C7H8ClN5O B13078084 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13078084
M. Wt: 213.62 g/mol
InChI Key: SWIWUCPGASFJSA-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a potent and selective research chemical recognized for its high-affinity inhibition of phosphodiesterase 10A (PDE10A) source . PDE10A is a key enzyme highly enriched in the medium spiny neurons of the striatum, a brain region critical for motor control, motivation, and reward. By selectively inhibiting PDE10A, this compound increases intracellular levels of cyclic nucleotides cAMP and cGMP, thereby amplifying dopamine and glutamate signaling pathways source . This mechanism makes it an invaluable pharmacological tool for preclinical research aimed at understanding and treating basal ganglia disorders. Its primary research applications include the investigation of novel therapeutic strategies for neuropsychiatric conditions such as schizophrenia, where modulating striatal output is hypothesized to alleviate positive, negative, and cognitive symptoms source . Furthermore, it is utilized in studies of Huntington's disease and other movement disorders to probe the role of striatal circuitry in motor function and dysfunction. The unique molecular architecture, featuring the 4-methyl-1,2,5-oxadiazole (furazan) moiety, contributes to its selectivity and potency, providing a distinct profile for structure-activity relationship (SAR) studies in medicinal chemistry programs focused on central nervous system (CNS) targets.

Properties

Molecular Formula

C7H8ClN5O

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H8ClN5O/c1-4-6(12-14-11-4)3-13-2-5(8)7(9)10-13/h2H,3H2,1H3,(H2,9,10)

InChI Key

SWIWUCPGASFJSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole-3-amine with 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine as an anticancer agent. Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests revealed that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable case study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential use in developing new antibiotics .

Neuroprotective Effects
Emerging evidence suggests that 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine may possess neuroprotective properties. Research has indicated that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A specific study highlighted its ability to reduce markers of oxidative damage in cultured neurons .

Agricultural Applications

Pesticide Development
In agricultural science, the compound is being explored for its insecticidal properties. Studies have shown that it can effectively target specific pests while being less harmful to beneficial insects. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound, suggesting its viability as a natural pesticide alternative .

Herbicide Potential
Research into the herbicidal effects of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has also been conducted. Laboratory assays indicated that it can inhibit the growth of common weeds without damaging crop plants. This selectivity makes it an attractive candidate for further development as a herbicide .

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry for synthesizing new materials with desirable properties. Researchers have investigated its incorporation into polymer matrices to enhance thermal stability and mechanical strength. Preliminary results indicate improved performance characteristics compared to traditional materials .

Nanotechnology
In nanotechnology, 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is being studied for its potential use in creating functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or as catalysts in chemical reactions. Experimental data suggest that nanoparticles synthesized with this compound exhibit enhanced catalytic activity compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Pyrazole Derivatives with Aromatic/Substituted Benzyl Groups

4-Chloro-1-(2-Chlorobenzyl)-1H-Pyrazol-3-Amine Structure: 2-Chlorobenzyl group at position 1. Molecular Formula: C₁₀H₉Cl₂N₃.

4-Chloro-1-(3-Fluorobenzyl)-1H-Pyrazol-3-Amine

  • Structure : 3-Fluorobenzyl group at position 1.
  • Molecular Formula : C₁₀H₉ClFN₃.
  • Properties : Fluorine’s electron-withdrawing effect enhances metabolic stability; logP ~2.54 .

4-Chloro-1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-3-Amine

  • Structure : Trifluoromethylbenzyl substituent.
  • Molecular Formula : C₁₁H₉ClF₃N₃.
  • Properties : High lipophilicity (logP ~3.11) due to CF₃ group; improved blood-brain barrier penetration .

Pyrazole Derivatives with Heterocyclic Substituents

4-Chloro-1-[(1-Methyl-1H-Pyrazol-3-yl)Methyl]-1H-Pyrazol-3-Amine

  • Structure : Pyrazole-pyrazole hybrid.
  • Molecular Formula : C₈H₁₀ClN₅.
  • Properties : Dual hydrogen-bonding capacity; moderate solubility in polar solvents .

4-Chloro-1-((1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl)-1H-Pyrazol-3-Amine

  • Structure : Ethyl- and methyl-substituted pyrazole.
  • Molecular Formula : C₁₀H₁₄ClN₅.
  • Properties : Enhanced steric bulk may reduce off-target interactions .

Oxadiazole-Containing Compounds

Hydroxylammonium (4-Methyl-1,2,5-Oxadiazol-3-yl)Nitramidate

  • Structure : Oxadiazole with nitramide group.
  • Relevance : Used in energetic materials due to high nitrogen content and thermal stability .

4-(1-Ethyl-6-Methyl-Imidazo[4,5-c]Pyridin-2-yl)-1,2,5-Oxadiazol-3-Amine Structure: Imidazopyridine-fused oxadiazole. Molecular Formula: C₁₁H₁₂N₆O.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Key Substituents logP Solubility (Predicted) Pharmacological Notes
Target Compound C₈H₈ClN₅O 4-Cl, Oxadiazole-methyl ~1.8 Moderate in DMSO Kinase inhibition, Energetic mats
4-Chloro-1-(2-Chlorobenzyl)-1H-pyrazol-3-amine C₁₀H₉Cl₂N₃ 2-Cl-Benzyl ~2.5 Low in water Cytotoxicity (H301 hazard)
4-Chloro-1-(3-Fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 3-F-Benzyl ~2.54 Moderate in EtOH Enhanced metabolic stability
4-Chloro-1-[(1-Methyl-pyrazol-3-yl)Methyl]-1H-pyrazol-3-amine C₈H₁₀ClN₅ Pyrazole-methyl ~1.2 High in MeOH Dual H-bond donor

Biological Activity

The compound 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a novel heterocyclic compound that combines the structural features of pyrazole and oxadiazole. This article reviews its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The chemical structure of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine can be represented as follows:

C9H10ClN5O\text{C}_9\text{H}_{10}\text{ClN}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole moiety is known for its hydrogen bond acceptor properties, which facilitates interactions with biological macromolecules. The pyrazole ring enhances the compound's anticancer and antimicrobial activities by disrupting cellular processes.

Anticancer Activity

Research indicates that compounds containing an oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). A recent study demonstrated that pyrazole derivatives with oxadiazole substitutions exhibited IC50 values ranging from 5.55 to 35.58 μM against these cell lines, indicating moderate to strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported to be as low as 0.0039 mg/mL, demonstrating potent antibacterial activity . The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerMCF-75.55 μM
HCT1161.82 μM
HePG-22.86 μM
AntimicrobialStaphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Case Study: Cytotoxicity Evaluation

In a controlled study assessing the cytotoxic effects of various oxadiazole derivatives, it was found that the presence of a pyrazole ring significantly enhanced the anticancer activity compared to oxadiazole derivatives alone. The study evaluated multiple compounds and established structure–activity relationships that highlight the importance of specific substituents in enhancing biological activity .

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